
1-(2-Chlorophenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea, also known as Linuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of phenylurea herbicides and is highly effective in controlling a broad spectrum of weeds. The chemical structure of Linuron consists of two chlorophenyl groups, an ethoxy group, and a urea group.
Scientific Research Applications
Electro-Fenton Degradation
Urea derivatives, such as triclosan and triclocarban, have been studied for their degradation through electro-Fenton systems. These systems utilize hydroxyl radicals produced on the anode surface and in the medium by Fenton's reaction, highlighting the potential for urea compounds in environmental remediation processes (Sirés et al., 2007).
Inhibition of Translation Initiation
Some urea derivatives have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, showing potential as anti-cancer agents. These compounds inhibit cancer cell proliferation by affecting translation initiation, demonstrating the relevance of urea compounds in therapeutic applications (Denoyelle et al., 2012).
Herbicide and Nematicide Degradation
The degradation pathways of substituted urea herbicides in soils have been explored, showing that microbial action plays a significant role. This research underscores the importance of understanding the environmental fate of urea derivatives used in agriculture (Katz & Strusz, 1968).
Nonlinear Optical Properties
Urea derivatives have been examined for their nonlinear optical (NLO) properties, with certain compounds showing potential for use in optical and photonic devices. This application is particularly relevant for the development of materials with enhanced optical properties for technological applications (Kumar et al., 2011).
Photodegradation and Hydrolysis
The photodegradation and hydrolysis of urea-based pesticides in water have been studied, providing valuable information on the stability and environmental impact of these compounds. Understanding these processes is crucial for assessing the ecological risk of urea derivatives used as pesticides (Gatidou & Iatrou, 2011).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2-chlorophenyl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-22-15(11-6-2-3-7-12(11)17)10-19-16(21)20-14-9-5-4-8-13(14)18/h2-9,15H,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREBIIAELLYCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CC=C1Cl)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[2-(2-chlorophenyl)-2-methoxyethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

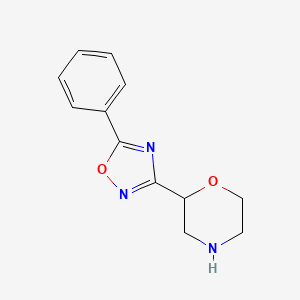
![3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987749.png)
![8-(2-Methylpropyl)-11-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2987752.png)
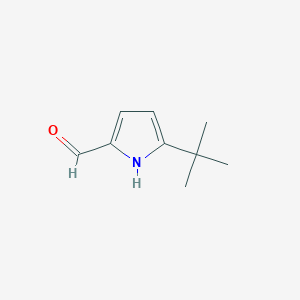
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide](/img/structure/B2987758.png)
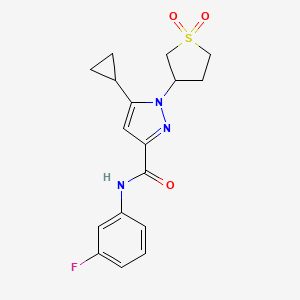
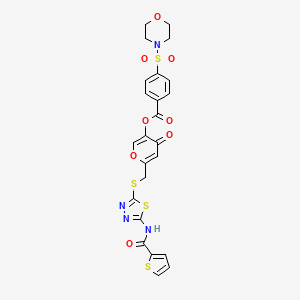
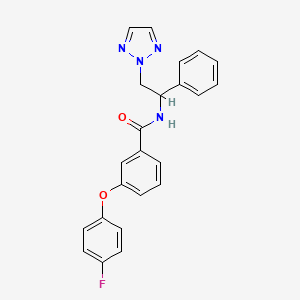
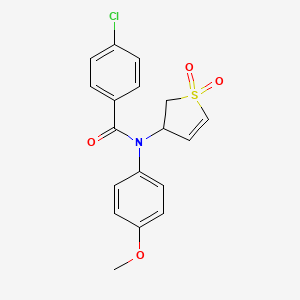
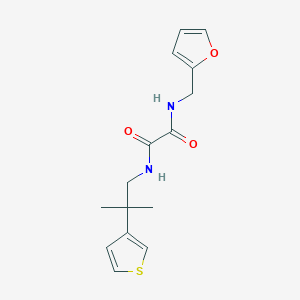
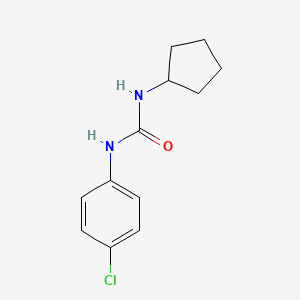
![3-(2-ethoxyethyl)-8-(2-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987767.png)
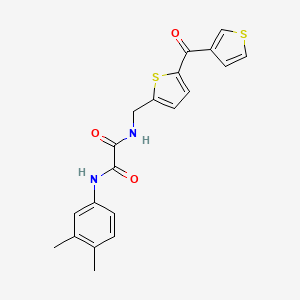
![tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B2987771.png)